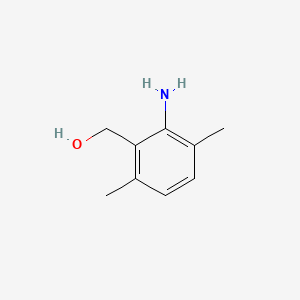

(2-Amino-3,6-dimethylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Amino-3,6-dimethylphenyl)methanol is an organic compound with a unique structure that includes an amino group, two methyl groups, and a hydroxyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3,6-dimethylphenyl)methanol typically involves the reduction of the corresponding nitro compound or the direct amination of a suitable precursor. One common method is the reduction of 2-nitro-3,6-dimethylphenylmethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is usually carried out under mild conditions to prevent over-reduction and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-3,6-dimethylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding amine.

Substitution: The products depend on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (2-Amino-3,6-dimethylphenyl)methanol serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

The compound has been explored for its biological activities, particularly in enzyme interactions and metabolic pathways. Its hydroxyl and amino groups can form hydrogen bonds with biological targets, influencing their activity. For instance:

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as selective inhibitors for L-Amino Acid Transporter 1 (LAT1), which is implicated in various diseases including cancer .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its ability to participate in nucleophilic substitution reactions. Its derivatives are also being investigated for their potential use in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Interaction

A study focusing on the design of selective LAT1 inhibitors demonstrated that derivatives of this compound exhibited significant inhibitory effects on LAT1 activity. This finding suggests potential therapeutic applications in treating diseases where LAT1 plays a critical role .

Case Study 2: Synthesis of Complex Molecules

Research has shown that this compound can be effectively used as a precursor in the synthesis of amino sugars. The stereoselective synthesis achieved high yields and selectivity when using this compound as a starting material .

Mecanismo De Acción

The mechanism of action of (2-Amino-3,6-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3,5-dimethylphenol

- 2-Amino-4,6-dimethylphenol

- 2-Amino-3,6-dimethylbenzoic acid

Uniqueness

(2-Amino-3,6-dimethylphenyl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the benzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Actividad Biológica

(2-Amino-3,6-dimethylphenyl)methanol, also known by its chemical identifier 177531-96-3, is an organic compound featuring an amino group, two methyl groups, and a hydroxyl group attached to a benzene ring. This unique structure endows it with significant biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanism of action, and potential applications based on diverse scientific literature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds due to its amino and hydroxyl groups, which modulate the activity of these targets. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP3A4, which are crucial for drug metabolism.

1. Enzyme Inhibition

- Cytochrome P450 Inhibition : Studies indicate that this compound acts as an inhibitor for CYP1A2 and CYP3A4. This inhibition can affect the metabolism of various drugs, potentially leading to altered pharmacokinetics in therapeutic contexts.

2. Antioxidant Activity

- Research has suggested that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in this compound may contribute to its ability to scavenge free radicals.

3. Antimicrobial Properties

- Preliminary studies have indicated potential antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a mechanism behind this activity .

Case Study 1: Pharmacokinetic Profile

A study investigating the pharmacokinetics of related compounds demonstrated that modifications in the structure of phenolic compounds can significantly impact their absorption and metabolism in vivo. Although specific data for this compound were not available, insights from similar compounds suggest that its unique functional groups may enhance oral bioavailability and metabolic stability .

Case Study 2: Structure-Activity Relationship

In a comparative analysis involving various aminophenol derivatives, this compound was assessed for its binding affinity to specific receptors. Results indicated that the positioning of the amino and hydroxyl groups plays a critical role in determining biological activity, supporting the hypothesis that structural modifications can lead to enhanced efficacy in therapeutic applications .

Research Findings Summary Table

Propiedades

IUPAC Name |

(2-amino-3,6-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-7(2)9(10)8(6)5-11/h3-4,11H,5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNWWPMVRXQYFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724751 |

Source

|

| Record name | (2-Amino-3,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177531-96-3 |

Source

|

| Record name | (2-Amino-3,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.